ONC206
Overview
Description
ONC206 is an imipridone derivative and a selective dopamine receptor D2 antagonist. It is an analogue of ONC201, which is currently being investigated in clinical trials for various cancers. This compound has shown nanomolar potency and is being studied for its potential in treating serous endometrial cancer and other malignancies .
Preparation Methods
The synthesis of ONC206 involves the preparation of imipridone derivatives. Specific synthetic routes and reaction conditions for this compound are not widely published, but it is known that the compound is prepared through a series of chemical reactions involving imipridone as a core structure . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
ONC206 undergoes several types of chemical reactions, including:
Reduction: Specific reduction reactions involving this compound have not been detailed in the literature.
Substitution: The compound may undergo substitution reactions, particularly in the context of its interaction with cellular proteins and receptors.
Common reagents and conditions used in these reactions include oxidative stress inducers like N-acetylcysteine (NAC), which can modulate the efficacy of this compound . Major products formed from these reactions include cleaved caspase-3 and caspase-9, which are markers of apoptosis .
Scientific Research Applications
ONC206 has a wide range of scientific research applications, including:
Chemistry: As a chemical compound, this compound is studied for its unique structure and reactivity.
Biology: This compound is used to study cellular stress responses and apoptosis in various cancer cell lines.
Medicine: The compound is being investigated for its potential to treat cancers such as serous endometrial cancer, brain tumors, and other malignancies
Mechanism of Action
ONC206 exerts its effects through several mechanisms:
Dopamine Receptor D2 Antagonism: This compound acts as a selective antagonist of the dopamine receptor D2, disrupting receptor signaling.
Integrated Stress Response Activation: The compound induces the integrated stress response, leading to increased ROS production and apoptosis.
Molecular Targets: This compound targets proteins such as cleaved caspase-3 and caspase-9, which are involved in the apoptotic pathway.
Comparison with Similar Compounds
ONC206 is compared with other imipridone derivatives, including:
This compound’s uniqueness lies in its higher potency and distinct gene expression profile compared to ONC201 .
Properties
IUPAC Name |
11-benzyl-7-[(2,4-difluorophenyl)methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F2N4O/c24-18-7-6-17(20(25)12-18)14-29-22(30)19-15-27(13-16-4-2-1-3-5-16)10-8-21(19)28-11-9-26-23(28)29/h1-7,12H,8-11,13-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMGVSSHWMTJRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N3CCN=C3N(C2=O)CC4=C(C=C(C=C4)F)F)CC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1638178-87-6 | |
Record name | ONC-206 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1638178876 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ONC-206 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OW6LM47PNK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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